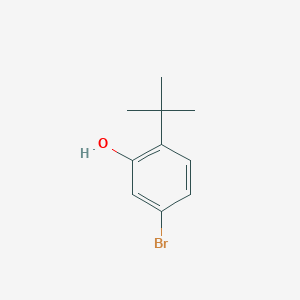
2-(Morpholinomethyl)acrylic acid
説明
2-(Morpholinomethyl)acrylic acid (MMAA) is an organic compound with a molecular formula C6H11NO3. It is a colorless, odorless, and water-soluble solid. MMAA is a versatile molecule with a wide range of applications in various fields, including pharmaceuticals, biochemistry, and industrial synthesis. MMAA is a chiral molecule, meaning that it has both left- and right-handed forms, which can be used for asymmetric synthesis.
科学的研究の応用
Polymer Synthesis and Characterization
Crosslinked poly(acryloylmorpholine) and its copolymers, synthesized by radical polymerization, show promising metal-ion-retention properties. These polymers are insoluble in water and possess groups like amine, sulfonic acid, and carboxylic acid, making them effective in retaining various metal ions like Ag(I), Cu(II), and Hg(II) (Rivas, Villegas, & Ruf, 2006).
Fouling-Resistant Membrane Fabrication
The synthesis of pH-responsive hydrophilic cross-linked poly(acrylic acid-co-acryloylmorpholine) copolymer has been investigated for its application in polysulfone ultrafiltration membranes. These membranes demonstrate improved fouling resistance and enhanced rejection against protein solution and oil-in-water emulsion separation systems (Saini, Khuntia, & Sinha, 2019).
Extraction Equilibrium Studies
Morpholinium ionic liquids, utilized in aqueous two-phase systems, have been studied for the effective extraction of acrylic acid. These systems offer a cost-effective and efficient method for the separation and extraction of acrylic acid, with extraction efficiencies ranging from 50 to 90% (Lee, Lee, Kim, & Hong, 2014).
Photoinitiator Development
4-Benzoylbenzyl-3-morpholinopropanoate, synthesized and characterized as a one-component photoinitiator of Type II, demonstrates potential in the polymerization of acrylates. Its effectiveness is influenced by factors such as light intensity, initiator concentration, and acrylate functionality (Jian, Nie, Li, & Yang, 2016).
Bone Regeneration Research
Acrylated hyaluronic acid, used in conjunction with bone morphogenic protein-2 and human mesenchymal stem cells, has shown potential in bone regeneration studies. This application explores the use of 2-(Morpholinomethyl)acrylic acid derivatives in developing scaffolds for tissue regeneration (Kim et al., 2007).
Copolymer Synthesis via RAFT Polymerization
The reversible addition fragmentation chain transfer (RAFT) polymerization technique has been used to create homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) and 4-acryloylmorpholine. This method enables the synthesis of well-defined polymers with applications in various industrial sectors (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).
Thermo-Responsive Polymers
Morpholine-functional homopolymers and copolymers synthesized by nitroxide mediated polymerization exhibit aqueous thermo-responsiveness. Such polymers have potential applications in fields requiring temperature-sensitive materials (Lessard, Savelyeva, & Maríc, 2012).
Dispersion Properties of Polymers
Poly(acrylic acid) synthesized by RAFT polymerization shows enhanced dispersion characteristics for substances like CaCO3, kaolin, and TiO2. These properties are significant for applications requiring efficient dispersion agents (Loiseau et al., 2003).
Safety and Hazards
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZSSKAOSOCVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439182 | |
| Record name | 2-(Morpholinomethyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-44-4 | |
| Record name | 2-(Morpholinomethyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Morpholinomethyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

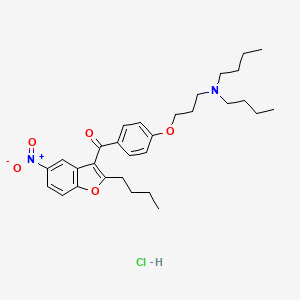
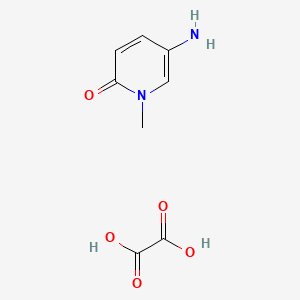
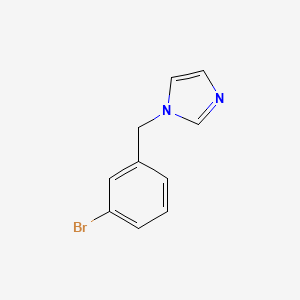
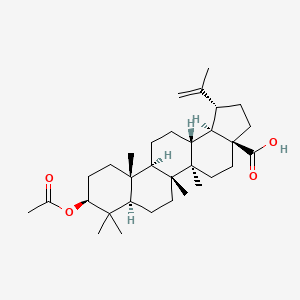
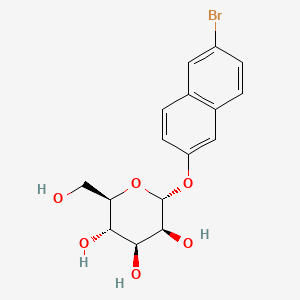
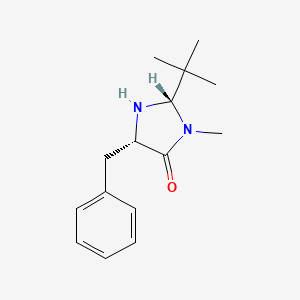
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
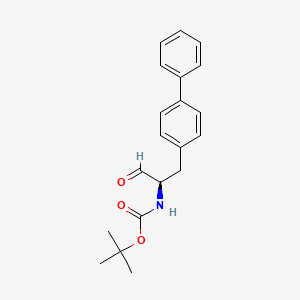
![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

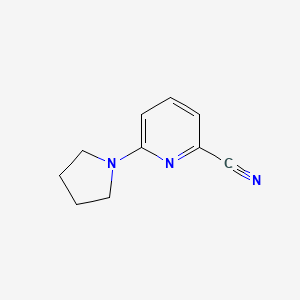
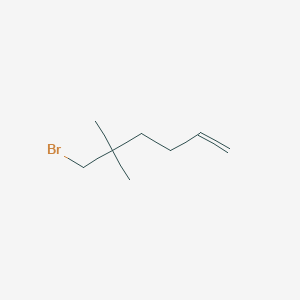
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
